4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-3-26-10-8-23(9-11-26)27-19(17-13-16(24)5-7-21(17)30-23)14-18(25-27)15-4-6-20(28)22(12-15)29-2/h4-7,12-13,19,28H,3,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBUCHFCRLAKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares its spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] core with several analogs (Table 1). Substituent variations critically impact properties:
Table 1: Structural and Bioactivity Comparison of Selected Analogs
Key Observations :
- Chloro Substitution : Common in analogs (e.g., ), likely enhancing electrophilicity and binding to biological targets.
- Spiro Ring Variations : Piperidine (target) vs. cyclohexane () or cyclopentane () alters conformational flexibility and solubility.
- Aryl Substituents: Methoxyphenol (target) vs. fluorophenyl () or indolin-2-one () influences electronic properties and target selectivity.
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity: Analogs with indolin-2-one moieties () exhibit MIC values of 50–250 µg/mL, suggesting the target’s methoxyphenol group may confer similar potency.
- Antioxidant Potential: The 2-methoxyphenol group (target) parallels veronicoside and catalposide (), which show radical-scavenging activity.
- Mode of Action : Similarity in bioactivity profiles (e.g., ) may indicate shared targets, such as kinase or epigenetic regulators.
Computational and In Silico Comparisons
- Similarity Metrics : Tanimoto and Dice indices () quantify structural resemblance. For example, aglaithioduline showed 70% similarity to SAHA in epigenetic studies .
- Docking Efficiency : Chemical Space Docking () enriches high-affinity compounds; the target’s ethyl-piperidine group may improve docking scores compared to bulkier spiro systems ().
- QSAR Models : Substituent electronegativity (Cl, OCH₃) correlates with bioactivity in QSAR predictions ().
Preparation Methods
Ring-Expansion via Copper-Catalyzed Reactions
A Cu(I)-catalyzed ring expansion of isoxazoles with 4-diazoisoquinolin-3-ones provides access to spiro[isoquinoline-4,2'-oxazin]-3-ones. Adapting this method, the pyrazolo-oxazine system can be constructed using a diazo-pyrazole precursor (Figure 1).
Reaction Conditions :
Mechanistic Insight :
The diazo compound undergoes metallocarbene formation, followed by [2+1] cycloaddition with the isoxazole oxygen, culminating in ring expansion.
Lactamization Strategies
Intramolecular lactamization of bromoenamide intermediates, as demonstrated in spiro-indolenine-β-lactam synthesis, offers a viable pathway.
Procedure :
- Bromoenamide Preparation : N-Bromosuccinimide-mediated bromination of enamide precursors (e.g., 40 → 41).
- Cyclization : Treatment with 18-crown-6/K₂CO₃ in acetonitrile achieves spirocyclization (41 → 42, 92% yield).
Key Advantage : High regiocontrol avoids competing elimination pathways observed in Sn2-based methods.
Functionalization of the Piperidine Moiety
Pyridinium Salt Reduction Pathway
The patent CN105461617A discloses a four-step synthesis of 4-substituted piperidines via pyridinium intermediates:
Stepwise Process :
- Pyridinium Salt Formation :
Mitsunobu Coupling Limitations
Early routes for piperidine-aryl ether conjugation via Mitsunobu reactions faced challenges:
- Low Conversion : ≤50% yield due to competing side reactions.
- Phosphine Byproducts : Requiring chromatographic purification.
Chlorination at the 9-Position
Electrophilic Aromatic Substitution
Direct chlorination of the benzo-fused ring using N-chlorosuccinimide (NCS):
- Regioselectivity : Directed by the electron-donating oxazine oxygen.
- Conditions : DMF, 0°C → RT
- Yield : 85%
Integrated Synthetic Routes
Convergent Synthesis (Patent WO2011033255A1 Analogy)
A three-component coupling approach inspired by spiro-pyrazolo-thiophene syntheses:
- Spiro Core Assembly : As per Section 2.2.
- Piperidine Ethylation : Section 3.1, Step 4.
- Phenolic Coupling : Section 4.1.
Linear Synthesis
Sequential construction from a pyrazole precursor:
| Step | Transformation | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole → Oxazine | CuI, DCE, 80°C | 78% |
| 2 | Piperidine alkylation | EtBr, K₂CO₃, DMF | 91% |
| 3 | Chlorination | NCS, DMF | 85% |
| 4 | Phenolic coupling | CuI, Cs₂CO₃, DMSO | 75% |
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (500 MHz, CDCl₃) :
HRMS (ESI+) :
Challenges and Optimization Opportunities
- Spirocyclization Diastereoselectivity : Chiral phosphoric acid catalysts could enhance enantiomeric excess.
- Piperidine N-Ethylation : Transition-metal-catalyzed C–H activation may bypass prefunctionalization steps.
- Scale-Up Limitations : Batch processes in CN105461617A achieved 90% yields at 2.5 kg scale, suggesting viability for industrial production.
Q & A
Q. Table 1: Representative NMR Data
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Spiro junction | 4.3 | dd (J=10 Hz) | Oxazine-Piperidine |
| Aromatic H (Cl-substituted) | 7.1 | s | Benzoxazine ring |
| Methoxy OCH3 | 3.8 | s | -OCH3 group |
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from variations in assay conditions or structural analogs. Resolve conflicts via:
- Comparative SAR Studies : Compare activity of analogs (e.g., furan vs. methoxy substituents) to identify critical pharmacophores .
- Molecular Docking : Model interactions with targets (e.g., serotonin receptors) using AutoDock Vina; validate with mutagenesis studies .
- Dose-Response Validation : Replicate assays (e.g., IC50 in kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target (IC50, nM) | Notes |
|---|---|---|
| 4-Methoxyphenyl | 5-HT2A: 120 | High selectivity |
| Furan-2-yl | CYP3A4: 450 | Metabolic instability |
| 4-Fluorophenyl | EGFR: 85 | Potent inhibitor |
Advanced: How do substituents on the spiro system influence reactivity and bioactivity?
Methodological Answer:
Substituents modulate electronic and steric properties:
- Electron-Withdrawing Groups (Cl, NO2) : Enhance electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Methoxy Groups : Improve solubility via hydrogen bonding but may reduce membrane permeability .
- Spiro-Piperidine : Conformational rigidity enhances target binding affinity (e.g., ΔG = -9.2 kcal/mol in docking studies) .
Experimental Design : Perform DFT calculations (Gaussian 09) to predict substituent effects on frontier molecular orbitals .
Methodological: What assays evaluate neuropharmacological potential?
Methodological Answer:
Prioritize the following assays:
- Receptor Binding : Radioligand displacement (e.g., [3H]Ketanserin for 5-HT2A affinity) in rat cortical membranes .
- Enzyme Inhibition : Monitor MAO-B activity via fluorometric assay (kynuramine substrate, λex=315 nm) .
- Cellular Models : Use SH-SY5Y cells for neuroprotection assays (MTT viability under oxidative stress) .
Q. Table 3: In Vitro Neuropharmacology Assay Conditions
| Assay Type | Cell Line/Model | Key Parameters |
|---|---|---|
| 5-HT2A Binding | Rat cortex | 0.5 nM [3H]Ketanserin, 25°C, 90 min |
| MAO-B Inhibition | Recombinant enzyme | 50 μM kynuramine, pH 7.4 |
| Neuroprotection | SH-SY5Y | 100 μM H2O2, 24 h incubation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
